molecular formula C13H15N5O2S2 B2905103 N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-N'-(4-methylphenyl)ethanediamide CAS No. 889947-84-6

N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-N'-(4-methylphenyl)ethanediamide

Cat. No.: B2905103
CAS No.: 889947-84-6
M. Wt: 337.42
InChI Key: ZAXNHCYZMLGLGH-UHFFFAOYSA-N
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Description

N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-N'-(4-methylphenyl)ethanediamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-N'-(4-methylphenyl)ethanediamide typically involves multiple steps. One common approach is the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with 2-chloroacetyl chloride to form an intermediate, which is then reacted with 4-methylbenzene-1,2-diamine under suitable conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Reactions with nucleophiles or electrophiles under acidic or basic conditions.

Major Products Formed:

  • Oxidation may lead to the formation of sulfoxides or sulfones.

  • Reduction can produce amines or amides.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: Research has shown that thiadiazole derivatives exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. This compound may be studied for its potential use in developing new therapeutic agents.

Medicine: Due to its biological activity, this compound could be explored for its medicinal properties. It may serve as a lead compound in drug discovery programs aimed at treating various diseases.

Industry: In the agricultural sector, thiadiazole derivatives have been investigated for their potential use as pesticides or herbicides. The compound's unique chemical structure may offer advantages in developing new agrochemicals.

Mechanism of Action

The mechanism by which N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-N'-(4-methylphenyl)ethanediamide exerts its effects involves interactions with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • N-(2-((5-amino-1,3,4-thiadiazol-2-yl)sulfanyl)ethyl)-N'-(3-methylphenyl)ethanediamide

  • N-(2-((5-amino-1,3,4-thiadiazol-2-yl)sulfanyl)ethyl)-N'-(2-methylphenyl)ethanediamide

  • N-(2-((5-amino-1,3,4-thiadiazol-2-yl)sulfanyl)ethyl)-N'-(4-ethylphenyl)ethanediamide

Uniqueness: N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-N'-(4-methylphenyl)ethanediamide stands out due to its specific substitution pattern on the phenyl ring, which can influence its biological activity and chemical reactivity. This uniqueness may offer advantages in certain applications compared to other thiadiazole derivatives.

Properties

IUPAC Name

N-[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-N'-(4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2S2/c1-8-2-4-9(5-3-8)16-11(20)10(19)15-6-7-21-13-18-17-12(14)22-13/h2-5H,6-7H2,1H3,(H2,14,17)(H,15,19)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXNHCYZMLGLGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NCCSC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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